molecular formula C12H19ClN2OS B1418810 N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185319-57-6

N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No.: B1418810
CAS No.: 1185319-57-6
M. Wt: 274.81 g/mol
InChI Key: OYYWVZDXFZJVSH-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2OS and its molecular weight is 274.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential for Pharmaceutical Composition

The compound has been identified as a part of pharmaceutical compositions. A variant of it, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate, was found to be useful in therapeutic formulations (ジュリアン・ジョヴァンニーニ et al., 2005).

2. Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT)

A related compound, 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has shown significant inhibition of human ACAT-1, suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

3. DNA and Protein Binding Properties

Derivatives of this compound have exhibited DNA-binding interactions with calf thymus DNA and protein-binding interactions with bovine serum albumin (BSA). This suggests potential applications in the study of DNA and protein interactions (N. Raj, 2020).

4. Antimicrobial and Anticandidal Activity

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown effectiveness against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

5. Anticancer Potential

The synthesis and antiproliferative study of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have shown significant growth inhibition in human cancer cell lines, suggesting their use in cancer research (S. Harishkumar et al., 2018).

6. Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate antibacterial potentials, indicating their possible use in the development of new antibacterial agents (Kashif Iqbal et al., 2017).

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c15-12(6-10-3-5-16-9-10)14-8-11-2-1-4-13-7-11;/h3,5,9,11,13H,1-2,4,6-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWVZDXFZJVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671620
Record name N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-57-6
Record name N-[(Piperidin-3-yl)methyl]-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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